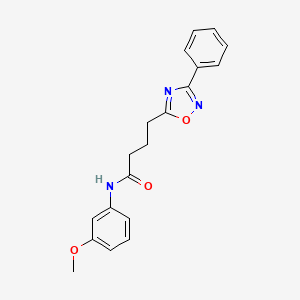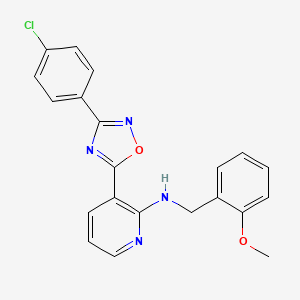![molecular formula C22H22N4O4 B7686866 N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7686866.png)
N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide, also known as DMXAA, is a synthetic compound that has shown potential in the treatment of cancer. DMXAA was first synthesized in the 1980s, and since then, it has been the subject of extensive research due to its promising anti-tumor effects.
Aplicaciones Científicas De Investigación
Pharmaceutical Agents
Pyrazolo[3,4-b]quinoline derivatives, which include the compound , are used as pharmaceutical agents . The specific therapeutic applications would depend on the exact structure and functional groups present in the derivative.
Oncogenic Ras Inhibitors
These compounds have been found to act as inhibitors of oncogenic Ras , a protein that plays a key role in cellular signal transduction. When mutated, Ras can lead to cancer. Therefore, inhibitors of this protein have potential applications in cancer therapy.
Antitumor Agents
Some derivatives of pyrazolo[3,4-b]quinoline have shown antitumor properties . This suggests that the compound could potentially be used in the development of new anticancer drugs.
Trypanocidal Agents
Certain derivatives have demonstrated trypanocidal properties . This means they could potentially be used in the treatment of diseases caused by trypanosomes, such as African sleeping sickness and Chagas disease.
DNA Binding Properties
Some derivatives have been found to bind to DNA . This property could be harnessed in various ways, such as in the development of new drugs or in biotechnological applications.
Antimicrobial Agents
Certain derivatives have shown antimicrobial properties . This suggests potential use in the treatment of various bacterial and fungal infections.
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrazoloquinoline derivatives, have been reported to act as inhibitors of oncogenic ras .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit the activity of certain proteins, thereby disrupting cellular processes .
Biochemical Pathways
Given its structural similarity to other pyrazoloquinoline derivatives, it may influence pathways related to cell proliferation and survival .
Result of Action
Similar compounds have demonstrated antitumor, trypanocidal, dna binding properties , and have shown superior cytotoxic activities against certain cell lines .
Propiedades
IUPAC Name |
N-(1,8-dimethylpyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-12-7-6-8-13-9-15-20(25-26(2)21(15)23-18(12)13)24-22(27)14-10-16(28-3)19(30-5)17(11-14)29-4/h6-11H,1-5H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIMYTYPHLWMKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)C)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7686787.png)




![3,4,5-trimethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7686816.png)





![N-(4-ethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7686887.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7686893.png)
